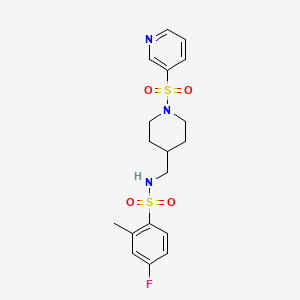

![molecular formula C23H24N4O3S B2808720 9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251544-43-0](/img/structure/B2808720.png)

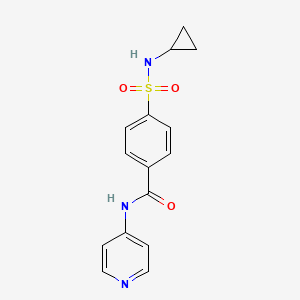

9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one” is a complex organic molecule. It has a molecular formula of C23H24N4O3S and a molecular weight of 436.53. The compound was synthesized and characterized using spectroscopic techniques .

Synthesis Analysis

The compound was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Molecular Structure Analysis

The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results . The HOMO-LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Chemical Reactions Analysis

The synthesized structure has low reactivity and a tendency to be stable . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .Physical and Chemical Properties Analysis

The compound has very good nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times (9.27 × 10–30 esu) greater than that of the urea used for comparison .科学的研究の応用

Pharmacological Activity

9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one and its derivatives have been studied for various pharmacological activities. These include:

- Antihypertensive Activity: Some derivatives, like methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-6]quinazoline-2-carboxylate, exhibit antihypertensive properties (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

- Alpha 1-Adrenoceptor Antagonist: Certain quinazoline derivatives, such as 2-benzylthio-3-[2-[4-(2-methoxyphenyl)piperazino]ethyl]-4(3H)-quinazolinone, have shown effective alpha 1-adrenoceptor antagonistic properties and antihypertensive effects (Yen et al., 1996).

- Antitumor and Antiviral Activities: Some quinazoline derivatives have exhibited broad-spectrum antitumor activity and moderate anti-HIV-1 potency (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).

- Antimicrobial Activity: Quinazoline derivatives have been shown to possess antimicrobial properties, with some compounds demonstrating significant activity against various microorganisms (Gupta & Chaudhary, 2012).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives are crucial for exploring its potential applications:

- Synthesis Techniques: Various synthesis techniques, such as copper-catalyzed tandem reactions, have been employed to create novel quinazoline derivatives (Abele, Popelis, & Višnevska, 2012).

- Derivative Formation: The formation of derivatives like thiazolo[2,3-b]benzo[h]quinazolines and thiazino[2,3-b]benzo-[h]quinazolines has been achieved through various chemical reactions, contributing to the diversity of the compound's applications (Gupta & Chaudhary, 2012).

Biological Evaluation

The compound and its derivatives have undergone various biological evaluations to determine their efficacy in different applications:

- Analgesic and Anti-inflammatory Activities: Some derivatives have been investigated for their analgesic and anti-inflammatory activities, showing potential as therapeutic agents (Alagarsamy et al., 2011).

- Antihypertensive Effects: The antihypertensive effects of certain quinazoline derivatives have been evaluated, indicating their potential use in treating hypertension (Russell et al., 1988).

将来の方向性

特性

IUPAC Name |

9-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-18-5-2-4-17(15-18)25-9-11-26(12-10-25)21(28)16-6-7-19-20(14-16)24-23-27(22(19)29)8-3-13-31-23/h2,4-7,14-15H,3,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMQJAJBGKBKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2808638.png)

![1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2808639.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2808649.png)

![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)

![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2808659.png)